molecular formula C22H43NO B14357484 4-Cyclohexyl-N,N-dihexylbutanamide CAS No. 91424-58-7

4-Cyclohexyl-N,N-dihexylbutanamide

Cat. No.: B14357484
CAS No.: 91424-58-7
M. Wt: 337.6 g/mol
InChI Key: ABIKBHKUNXKNEI-UHFFFAOYSA-N
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Description

4-Cyclohexyl-N,N-dihexylbutanamide is an organic compound with the molecular formula C22H43NO It is a member of the amide family, characterized by the presence of a cyclohexyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-N,N-dihexylbutanamide typically involves the reaction of cyclohexylamine with a butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclohexylamine+Butanoyl ChlorideThis compound+HCl\text{Cyclohexylamine} + \text{Butanoyl Chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+Butanoyl Chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-N,N-dihexylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexylamines.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

4-Cyclohexyl-N,N-dihexylbutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-N,N-dihexylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexyl-N,N-diethylbutanamide
  • 4-Cyclohexyl-N,N-diisobutylbutanamide

Uniqueness

4-Cyclohexyl-N,N-dihexylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

91424-58-7

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

IUPAC Name

4-cyclohexyl-N,N-dihexylbutanamide

InChI

InChI=1S/C22H43NO/c1-3-5-7-12-19-23(20-13-8-6-4-2)22(24)18-14-17-21-15-10-9-11-16-21/h21H,3-20H2,1-2H3

InChI Key

ABIKBHKUNXKNEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CCCC1CCCCC1

Origin of Product

United States

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